molecular formula C7H10O2 B3368173 5-Methylhex-5-ene-2,4-dione CAS No. 20583-46-4

5-Methylhex-5-ene-2,4-dione

Cat. No.: B3368173
CAS No.: 20583-46-4
M. Wt: 126.15 g/mol
InChI Key: RKAZWPVRTYSEED-UHFFFAOYSA-N
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Description

5-Methylhex-5-ene-2,4-dione: is an organic compound with the molecular formula C₇H₁₀O₂ . It is a β-diketone, characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH₂). This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylhex-5-ene-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation of acetone with methyl vinyl ketone, followed by an acid-catalyzed rearrangement. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylhex-5-ene-2,4-dione can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield carboxylic acids.

    Reduction: Reduction of this compound using sodium borohydride can produce the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are attacked by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Chemistry: 5-Methylhex-5-ene-2,4-dione is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving β-diketones. It helps in understanding the mechanisms of enzyme action and the role of β-diketones in metabolic pathways.

Medicine: this compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products.

Mechanism of Action

The mechanism of action of 5-Methylhex-5-ene-2,4-dione involves its reactivity as a β-diketone. The compound can form enolates, which are nucleophilic and can participate in various chemical reactions. The enolate formation is facilitated by the presence of the two carbonyl groups, which stabilize the negative charge on the intermediate.

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes that catalyze reactions involving β-diketones. These interactions can affect metabolic pathways and influence the activity of specific enzymes.

Comparison with Similar Compounds

    Acetylacetone (2,4-Pentanedione): Another β-diketone with similar reactivity but a simpler structure.

    Hexane-2,4-dione: A β-diketone with a longer carbon chain but lacking the double bond present in 5-Methylhex-5-ene-2,4-dione.

Uniqueness: this compound is unique due to the presence of both a double bond and two carbonyl groups. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The double bond allows for additional reactions such as polymerization and cycloaddition, which are not possible with simpler β-diketones.

Properties

IUPAC Name

5-methylhex-5-ene-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(2)7(9)4-6(3)8/h1,4H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAZWPVRTYSEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25120-51-8
Details Compound: 5-Hexene-2,4-dione, 5-methyl-, homopolymer
Record name 5-Hexene-2,4-dione, 5-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25120-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90576820
Record name 5-Methylhex-5-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20583-46-4
Record name 5-Methylhex-5-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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